8-Demethyl Ivabradine

説明

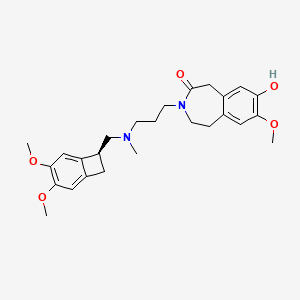

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPIAMMIUINAOW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747567 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304464-97-9 | |

| Record name | 8-Demethyl ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Demethyl Ivabradine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Demethyl Ivabradine (B130884), a primary metabolite of the heart rate-lowering drug Ivabradine. This document details a feasible synthetic pathway, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to support research and development activities in the pharmaceutical field.

Introduction

Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various metabolites. One of the key metabolites is 8-Demethyl Ivabradine, formed through the O-demethylation of the methoxy (B1213986) group at the 8-position of the benzazepinone (B8055114) ring system. While N-desmethyl ivabradine is the major active metabolite, understanding the synthesis and properties of other metabolites like this compound is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for impurity profiling in drug manufacturing.

This guide outlines a laboratory-scale synthesis of this compound from its parent compound, Ivabradine, and describes the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound involves the selective O-demethylation of the C8-methoxy group of Ivabradine. Several reagents are known to effectively cleave aryl methyl ethers, and the choice of reagent depends on factors such as substrate sensitivity and desired reaction conditions. A common and effective method utilizes boron tribromide (BBr₃).

Proposed Synthetic Pathway

The reaction proceeds via the O-demethylation of Ivabradine using a Lewis acid, such as boron tribromide, in an appropriate aprotic solvent.

Reaction Scheme:

Experimental Protocol: O-Demethylation using Boron Tribromide

Materials:

-

Ivabradine hydrochloride

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous DCM.

-

Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise via a syringe.

-

Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Work-up: Add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are standard analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to monitor the reaction progress.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 286 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 455.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

¹H NMR: Key expected signals would include the disappearance of one methoxy signal and the appearance of a phenolic hydroxyl proton signal, along with characteristic shifts in the aromatic protons of the benzazepinone ring.

-

¹³C NMR: The spectrum would show the absence of a methoxy carbon signal and a shift in the corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. The characteristic C=O stretching of the lactam would be observed around 1670 cm⁻¹.

Data Presentation

The quantitative data for the synthesis and characterization of this compound are summarized in the tables below.

Table 1: Synthesis Data for this compound

| Parameter | Value |

| Starting Material | Ivabradine HCl |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Table 2: Characterization Data for this compound

| Analytical Technique | Parameter | Expected Value/Observation |

| HPLC | Purity | ≥98% |

| Retention Time | Dependent on specific method conditions | |

| Mass Spectrometry | Molecular Formula | C₂₆H₃₄N₂O₅ |

| Molecular Weight | 454.56 g/mol | |

| Expected [M+H]⁺ | m/z 455.26 | |

| ¹H NMR | Phenolic OH | Signal present (shift is solvent dependent) |

| Methoxy Protons | One singlet corresponding to 3H less than Ivabradine | |

| Aromatic Protons | Shifts consistent with demethylation at C8 | |

| IR Spectroscopy | O-H Stretch | Broad band at 3200-3600 cm⁻¹ |

| C=O Stretch (Lactam) | ~1670 cm⁻¹ |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The following diagram outlines the logical flow for the characterization of the synthesized this compound.

8-Demethyl Ivabradine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Demethyl Ivabradine, a metabolite of the heart rate-lowering drug Ivabradine, is a compound of significant interest in cardiovascular research and drug development. As a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, it shares the pharmacological target of its parent compound. This technical guide provides a detailed overview of this compound, including its chemical properties, a proposed synthesis pathway, and methodologies for its analytical and pharmacological characterization. This document is intended to serve as a valuable resource for professionals engaged in the study of Ivabradine metabolism, HCN channel pharmacology, and the development of related cardiovascular therapies.

Chemical and Physical Properties

This compound is characterized by the following chemical identifiers and properties. While comprehensive experimental data is not widely published, reference standards are available from commercial suppliers who typically provide a certificate of analysis with detailed characterization data.

| Property | Value |

| CAS Number | 304464-97-9[1][2][3][4] |

| Molecular Formula | C₂₆H₃₄N₂O₅[1][2][3][4] |

| Molecular Weight | 454.56 g/mol |

| IUPAC Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[2] |

| Synonyms | S 33174[3] |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. |

Synthesis and Preparation

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on patents describing the synthesis of Ivabradine impurities, a plausible synthetic route can be proposed. One such approach involves starting from 3-hydroxy-4-methoxyphenylacetic acid. The following diagram outlines a potential multi-step synthesis workflow.

Experimental Protocol (Hypothetical)

The following provides a generalized experimental protocol based on analogous syntheses of Ivabradine and its impurities. Specific reagents, reaction conditions, and purification methods would require empirical optimization.

-

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent steps.

-

Amidation: The protected acid is then coupled with a suitable amine, such as 2,2-dimethoxyethylamine, using a standard peptide coupling reagent like DCC or EDC/HOBt to form the corresponding amide.

-

Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the dihydrobenzazepinone ring system.

-

Reduction: The intermediate is then reduced to form the tetrahydro-2H-benzo[d]azepin-2-one core.

-

Alkylation: The nitrogen of the benzazepinone (B8055114) is alkylated with the appropriate side chain, (S)-3-chloro-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylpropan-1-amine, in the presence of a base.

-

Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound. Commercial suppliers of this compound as a reference standard typically provide a data package that includes the following analyses.[2]

| Analytical Method | Expected Data and Interpretation |

| ¹H NMR | The proton NMR spectrum should be consistent with the proposed structure, showing characteristic signals for the aromatic, aliphatic, and methoxy (B1213986) protons. The number of protons and their splitting patterns would confirm the connectivity of the molecule. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (m/z 454.56). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound. A single major peak with a consistent retention time under defined chromatographic conditions would indicate high purity. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the functional groups present, such as O-H stretching for the hydroxyl group, C=O stretching for the amide, and C-O stretching for the ether groups. |

| Certificate of Analysis (CoA) | A CoA from a reputable supplier will summarize the results of these analyses and state the purity of the compound. |

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound, similar to methods used for Ivabradine and its other metabolites.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 286 nm, similar to Ivabradine).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

-

Data Acquisition: Full scan mode to identify the molecular ion, and product ion scan (MS/MS) to obtain fragmentation patterns for structural confirmation.

Pharmacology and Mechanism of Action

This compound is a metabolite of Ivabradine and is presumed to act as a blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ).[5] This current plays a crucial role in regulating the heart rate.

Signaling Pathway

The pharmacological action of Ivabradine and its active metabolites is initiated by the blockade of HCN channels in the sinoatrial node. This leads to a reduction in the slope of diastolic depolarization, which in turn slows down the heart rate. The downstream effects of heart rate reduction by Ivabradine have been shown to involve various signaling pathways related to cardiac protection, including anti-inflammatory and anti-oxidative stress pathways.

Experimental Protocols for Pharmacological Evaluation

In Vitro HCN Channel Blocking Assay

The activity of this compound on HCN channels can be assessed using electrophysiological techniques or high-throughput screening assays.

-

Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function. Whole-cell patch-clamp recordings from cells expressing specific HCN channel isoforms (e.g., HCN1, HCN2, HCN4) can be used to measure the effect of this compound on the Iƒ current. The concentration-response relationship can be determined to calculate the IC₅₀ value.

-

Fluorescence-Based Assays: High-throughput screening can be performed using membrane potential-sensitive dyes.[6] Changes in fluorescence upon channel opening and closing in the presence of different concentrations of the compound can be used to determine its blocking activity.

In Vivo Pharmacological Models

The effect of this compound on heart rate can be evaluated in animal models.

-

Telemetry in Rodents: Freely moving rats or mice can be implanted with telemetric devices to continuously monitor their electrocardiogram (ECG) and heart rate. The administration of this compound would be expected to cause a dose-dependent reduction in heart rate.

Quantitative Data

Currently, there is a lack of publicly available quantitative pharmacological data specifically for this compound. The primary active metabolite of Ivabradine is reported to be N-desmethyl ivabradine, which circulates at approximately 40% of the concentration of the parent drug and is equipotent.[7] Similar quantitative studies would be required to determine the relative potency and plasma concentrations of this compound.

| Parameter | This compound | N-Desmethyl Ivabradine (for comparison) |

| HCN Channel IC₅₀ | Data not available | Equipotent to Ivabradine |

| Plasma Concentration | Data not available | ~40% of Ivabradine |

| Pharmacokinetics | Data not available | Half-life of ~11 hours[7] |

Conclusion

This compound is an important metabolite of Ivabradine that warrants further investigation to fully elucidate its pharmacological profile and contribution to the overall therapeutic effects of the parent drug. This technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and the necessary analytical and pharmacological methods for its characterization. The information presented herein is intended to facilitate further research into this compound and its potential role in cardiovascular medicine.

References

- 1. Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound Intermediate [artis-standards.com]

- 4. Ivabradine 8-Demethyl - Acanthus Research [acanthusresearch.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Identification of 8-Demethyl Ivabradine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine (B130884), a heart rate-lowering agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. While the N-desmethylated derivative is the most prominent and well-characterized active metabolite, a number of other metabolites contribute to the overall pharmacological profile of the drug. This technical guide provides an in-depth overview of the discovery, identification, and analytical methodologies related to a specific metabolite, 8-Demethyl Ivabradine. This document consolidates available data on its formation, presents detailed experimental protocols for its identification, and visualizes the metabolic pathways and analytical workflows.

Introduction

Ivabradine is a selective inhibitor of the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[1][2] Its clinical efficacy in the treatment of stable angina and heart failure is well-established. The biotransformation of Ivabradine is a critical aspect of its pharmacology, influencing its pharmacokinetic and pharmacodynamic properties. The primary route of metabolism is oxidation, catalyzed by CYP3A4 in the liver and gut.[1][3] This process leads to the formation of several metabolites, the most significant being the N-desmethylated metabolite (S 18982), which is equipotent to the parent drug and circulates at approximately 40% of the concentration of Ivabradine.[3][4]

Beyond N-demethylation, O-demethylation also occurs, resulting in the formation of metabolites such as this compound. This whitepaper focuses specifically on the discovery and identification of this O-demethylated metabolite, providing a technical resource for researchers in drug metabolism and related fields.

Discovery and Identification

The identification of this compound as a metabolite of Ivabradine emerged from comprehensive in vitro and in vivo metabolism studies. Initial investigations into the metabolic fate of Ivabradine were conducted using liver microsomes from various species, including humans. An in vitro study, referenced as NP06900 in regulatory documents, characterized the formation of various demethylated metabolites of Ivabradine, laying the groundwork for the identification of this compound.

The definitive identification and quantification of this compound in human plasma was described in a key study by François-Bouchard et al. in 2000.[1] This research utilized a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ivabradine and six of its metabolites. This seminal work provided the analytical framework for subsequent pharmacokinetic and metabolism studies of Ivabradine.

Metabolic Pathway

The formation of this compound from Ivabradine is a Phase I metabolic reaction, specifically an O-demethylation. This reaction is catalyzed by the CYP3A4 enzyme, which is responsible for the majority of Ivabradine's metabolism.[2] The O-demethylation occurs at the 8-position of the benzazepinone (B8055114) ring system of the Ivabradine molecule.

Figure 1: Metabolic pathway of Ivabradine to this compound.

Experimental Protocols

The identification and quantification of this compound relies on sophisticated analytical techniques, primarily LC-MS/MS. The following protocol is a representative methodology based on the available literature for the analysis of Ivabradine and its metabolites in human plasma.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Collection: Collect human blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of Ivabradine) to the plasma samples.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through the cartridge.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute Ivabradine and its metabolites, including this compound, from the cartridge using a stronger organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of Ivabradine and its metabolites. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Figure 2: Experimental workflow for the identification of this compound.

Quantitative Data

While the N-desmethyl metabolite (S 18982) is the major active metabolite of Ivabradine, with plasma concentrations reaching approximately 40% of the parent drug, specific quantitative data for this compound in human plasma is not as extensively reported in publicly available literature. The study by François-Bouchard et al. (2000) established a linear response for Ivabradine and its metabolites in the range of 0.1 or 0.2 to 20 ng/mL, with a limit of quantitation between 0.1 and 0.2 ng/mL in a 0.5 mL plasma sample.[1]

For comparative purposes, the pharmacokinetic parameters of Ivabradine and its major N-desmethyl metabolite in rats are presented in the table below.

| Parameter | Ivabradine | N-desmethylivabradine |

| t1/2 (h) | 2.84 ± 1.43 | 5.73 ± 2.89 |

| Cmax (µg/L) | 217.83 ± 86.04 | 9.76 ± 2.79 |

| tmax (h) | 0.57 ± 0.16 | 0.54 ± 0.13 |

| AUC0-t (µg·h/L) | 534.46 ± 179.20 | 25.93 ± 4.34 |

Data from a pharmacokinetic study in rats.

Conclusion

This compound is a confirmed metabolite of Ivabradine, formed through CYP3A4-mediated O-demethylation. Its discovery and identification have been facilitated by advanced analytical techniques, particularly LC-MS/MS, which allows for the sensitive and specific simultaneous determination of the parent drug and its various metabolites in biological matrices. While the N-desmethyl derivative remains the most pharmacologically significant metabolite, a comprehensive understanding of the complete metabolic profile of Ivabradine, including minor metabolites like this compound, is crucial for a thorough assessment of its disposition and potential for drug-drug interactions. Further research to quantify the plasma concentrations and pharmacological activity of this compound would provide a more complete picture of its contribution to the overall effects of Ivabradine.

References

- 1. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Ivabradine to 8-Demethyl Ivabradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Ivabradine, focusing on its primary metabolic pathway: the N-demethylation to its active metabolite, 8-Demethyl Ivabradine (also known as N-desmethylivabradine or S-18982). This document synthesizes key information on the enzymatic processes, quantitative kinetic parameters, and detailed experimental protocols relevant to studying this metabolic conversion.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the I_f_ current in the sinoatrial node. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Ivabradine metabolism is oxidation, leading to the formation of this compound. This N-demethylation reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is highly expressed in the human liver and intestine.[1] The resulting metabolite, this compound, is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent drug.[1] Understanding the kinetics of this metabolic pathway is crucial for predicting Ivabradine's clearance, assessing the impact of CYP3A4 inhibitors and inducers, and developing physiologically-based pharmacokinetic (PBPK) models.

Quantitative Data on In Vitro Metabolism

The following table summarizes the key quantitative parameters for the in vitro metabolism of Ivabradine to this compound in human liver microsomes. This data is essential for modeling the metabolic clearance of Ivabradine.

| Parameter | Value | System | Reference |

| Primary Enzyme | CYP3A4 | Human Liver & Intestine | [1] |

| Metabolite | This compound (N-desmethylivabradine; S-18982) | - | [1] |

| Metabolite Activity | Active | - | [1] |

| Metabolite Exposure | ~40% of Ivabradine | Human Plasma | [1] |

Note: Specific in vitro kinetic parameters such as Michaelis-Menten constant (K_m_), maximum reaction velocity (V_max_), and intrinsic clearance (CL_int_) for the N-demethylation of Ivabradine in human liver microsomes are essential for robust PBPK modeling. While numerous PBPK models for Ivabradine exist, the precise in vitro kinetic values used in these models are not consistently reported in publicly available literature.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to study the metabolism of Ivabradine to this compound.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of formation of this compound from Ivabradine in a human liver microsomal system.

Materials:

-

Ivabradine

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Ivabradine in a suitable solvent (e.g., DMSO or methanol) and dilute it to the desired concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium Phosphate Buffer (to make up the final volume)

-

Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Ivabradine solution (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time Course Sampling:

-

At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analytical Method: LC-MS/MS Quantification

This method allows for the sensitive and specific quantification of Ivabradine and this compound in the in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Ivabradine, this compound, and the internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

Ivabradine: To be determined based on instrument optimization.

-

This compound: To be determined based on instrument optimization.

-

Internal Standard: To be determined based on the selected standard.

-

-

Optimization: Optimize cone voltage, collision energy, and other MS parameters for each analyte and the internal standard to achieve maximum sensitivity.

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound and the internal standard.

-

Determine the concentration of this compound formed in each sample by interpolating from the calibration curve.

-

Plot the concentration of this compound formed against time to determine the initial rate of formation.

-

To determine the kinetic parameters (K_m_ and V_max_), perform incubations with a range of Ivabradine concentrations and plot the initial rates of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation.

-

Calculate the intrinsic clearance (CL_int_) as the ratio of V_max_ to K_m_.

Visualizations

The following diagrams illustrate the metabolic pathway of Ivabradine and a typical experimental workflow for an in vitro metabolism study.

Caption: Metabolic pathway of Ivabradine to this compound.

Caption: Experimental workflow for in vitro metabolism of Ivabradine.

References

8-Demethyl Ivabradine: A Comprehensive Technical Whitepaper on its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Demethyl Ivabradine (B130884), also known as N-desmethyl ivabradine or S 18982, is the primary and only major active human metabolite of the heart rate-lowering drug Ivabradine.[1][2] This document provides an in-depth technical overview of the pharmacological activity of 8-Demethyl Ivabradine, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. Possessing a pharmacological profile equipotent to its parent compound, this compound significantly contributes to the overall therapeutic effects of Ivabradine.[1][2] Its primary action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoform 4 (HCN4), which is the molecular correlate of the "funny" current (If) in the sinoatrial node of the heart.[1][3] By blocking this current, this compound reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[1]

Mechanism of Action

The pharmacological activity of this compound is centered on its selective inhibition of the If current in the sinoatrial (SA) node.[1][3] The If current, predominantly carried by HCN4 channels in the human SA node, is a mixed sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the cardiac action potential.[4][5] By slowing this depolarization, this compound prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, thereby reducing the heart rate.[1][6]

The inhibition of HCN4 channels by Ivabradine and, by extension, its equipotent metabolite this compound, is use-dependent, meaning the blocking effect is more pronounced at higher heart rates.[4] The binding site for Ivabradine has been identified within the intracellular pore of the HCN4 channel.[7]

Pharmacological Data

This compound is equipotent to Ivabradine in its ability to inhibit the If current and reduce heart rate.[1][2] The following table summarizes the available quantitative data for Ivabradine, which can be considered representative of this compound's activity.

| Parameter | Value | Channel/Preparation | Reference |

| IC50 | 0.5 µM | hHCN4 channels expressed in CHO cells | [4] |

| IC50 | 2.0 µM | hHCN4 channels expressed in HEK 293 cells | [7] |

| IC50 | 0.94 µM | mHCN1 channels expressed in HEK 293 cells | [7] |

| IC30 | 0.2 µM | Beating rate of isolated rat right atria | [4] |

Pharmacokinetics

This compound is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][8] This metabolite circulates in human plasma at concentrations approximately 40% of that of the parent drug, Ivabradine.[1] Both Ivabradine and this compound are further metabolized by CYP3A4.[1] The elimination half-life of this compound is approximately 11 hours, which is longer than the 6-hour half-life of Ivabradine.[2]

Experimental Protocols

The pharmacological activity of this compound has been characterized using various in vitro electrophysiological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recordings of HCN4 Currents

This protocol is adapted from studies on HCN channel inhibitors.[4][9]

Objective: To measure the inhibitory effect of this compound on the If current mediated by HCN4 channels.

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human HCN4 channels.

Solutions:

-

Extracellular Solution (in mM): 115 NaCl, 30 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, 1 EGTA, 0.5 MgCl2. pH adjusted to 7.2 with KOH.

Procedure:

-

Culture HCN4-expressing cells on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -40 mV.

-

To elicit If currents, apply hyperpolarizing voltage steps from -50 mV to -150 mV in 10 mV increments for 3 seconds.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

-

Record currents at each concentration after reaching a steady-state effect.

-

Analyze the data by measuring the current amplitude at the end of the hyperpolarizing pulse. Construct concentration-response curves to determine the IC50 value.

Action Potential Recordings in Isolated Sinoatrial Node Cells

This protocol is based on methods for studying pacemaker cell activity.[10][11]

Objective: To determine the effect of this compound on the spontaneous action potential firing rate of primary pacemaker cells.

Preparation: Single pacemaker cells enzymatically isolated from the sinoatrial node of a suitable animal model (e.g., rabbit or mouse).

Solutions:

-

Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for perforated patch, in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, with the addition of a perforating agent like Amphotericin B (240 µg/mL).

Procedure:

-

Isolate sinoatrial node cells using established enzymatic digestion protocols.

-

Allow the cells to adhere to laminin-coated coverslips.

-

Place a coverslip in the recording chamber and perfuse with Tyrode's solution.

-

Using the perforated patch-clamp technique to maintain the intracellular environment, establish a gigaohm seal.

-

Switch to current-clamp mode to record spontaneous action potentials.

-

Record the baseline firing rate.

-

Apply this compound at various concentrations to the perfusion solution.

-

Record the steady-state firing rate at each concentration.

-

Analyze the data by measuring the interspike interval to calculate the firing frequency. Determine the concentration-dependent reduction in firing rate.

Visualizations

Signaling Pathway of Cardiac Pacemaker Potential and Site of Action of this compound

Caption: Cardiac pacemaker potential signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Caption: Workflow for determining the IC50 of this compound on HCN4 channels.

References

- 1. Ivabradine: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Cardiac action potential - Wikipedia [en.wikipedia.org]

- 3. dihana.cps.unizar.es [dihana.cps.unizar.es]

- 4. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single cells isolated from human sinoatrial node: action potentials and numerical reconstruction of pacemaker current - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of 8-Demethyl Ivabradine (B130884)

Introduction

8-Demethyl Ivabradine, also known as N-desmethyl ivabradine or S 18982, is the major active metabolite of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina and chronic heart failure.[1][2] The metabolic conversion of Ivabradine to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] As a pharmacologically active metabolite, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Data | Source |

| Chemical Name | (S)-3-(3-((((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | N/A |

| Synonyms | N-desmethyl ivabradine, S 18982 | [1][2] |

| Molecular Formula | C₂₆H₃₄N₂O₅ | [4] |

| Molecular Weight | 454.56 g/mol | [4] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, information on the parent drug, Ivabradine hydrochloride, and qualitative predictions for the metabolite provide valuable insights.

Comparative Solubility Data of Ivabradine Hydrochloride

| Solvent | Solubility | Source |

| Water / Physiological pH | Freely soluble (>10 mg/mL) | [5][6] |

| Methanol | Freely soluble | [5][7] |

| Dimethylsulfoxide (DMSO) | Freely soluble | [2] |

| Methylene Chloride | Freely soluble | [2][7] |

| Ethanol | Soluble | [2] |

| Acetone | Slightly soluble | [2][5][7] |

Predicted Solubility of this compound

It has been predicted that the pKa of N-desmethylivabradine is higher and its log p is lower compared to the parent Ivabradine.[8] This suggests that this compound likely possesses higher aqueous solubility than Ivabradine.[8] The solubility of Ivabradine hydrochloride is also known to be pH-dependent.[7]

Stability Profile

The stability of this compound has been assessed in biological matrices, and its formation as a degradation product of Ivabradine under stress conditions has been documented.

Stability in Human Plasma

A study developing an LC-MS/MS method for the simultaneous quantification of Ivabradine and N-Desmethyl Ivabradine provided the following stability data for N-Desmethyl Ivabradine in human plasma.[9]

| Condition | Duration | Stability | Source |

| Bench Top | 16 hours | Stable | [9] |

| Autosampler | 75 hours | Stable | [9] |

| Freeze-Thaw Cycles | 5 cycles | Stable | [9] |

| Reinjection | 25 hours | Stable | [9] |

| Wet Extract | 72 hours at 2-8 °C | Stable | [9] |

| Long-Term | 50 days at –70 °C | Stable | [9] |

Forced Degradation Behavior

Forced degradation studies on the parent drug, Ivabradine, have shown that it degrades under thermal, acidic, basic, oxidative, and photolytic stress.[1][4][10][11] Notably, this compound has been identified as a photodegradation product of Ivabradine, designated as 'UV4' in one study.[1][4] This indicates that while this compound is formed under photolytic stress, its own stability under these and other stress conditions warrants further investigation.

Experimental Protocols

Detailed experimental protocols are essential for generating robust and reproducible data. The following sections outline standard procedures for determining the solubility and stability of a drug metabolite like this compound.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

-

Preparation of Solutions:

-

Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO) if necessary, although direct addition of the solid is preferred for thermodynamic solubility.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid should be visually apparent.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.

-

Protocol for Forced Degradation Study (ICH Q1A Guideline)

This protocol is designed to assess the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents (e.g., water, methanol, or a mixture).

-

For solid-state studies, use the pure, solid compound.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample and a solution to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS.

-

Establish the degradation pathway of this compound.

-

Visualizations

Metabolic Pathway of Ivabradine

The primary metabolic pathway for the formation of this compound from its parent compound, Ivabradine, is through N-demethylation catalyzed by the CYP3A4 enzyme.

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a drug substance.

References

- 1. enamine.net [enamine.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

8-Demethyl Ivabradine: An In-Depth Technical Guide to Impurity Profiling in Ivabradine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profiling of 8-Demethyl Ivabradine, a known metabolite and potential degradation product of the antianginal drug Ivabradine. Understanding and controlling impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This document details the origin, identification, and quantification of this compound, offering detailed experimental protocols and data presentation for analytical scientists and researchers in the pharmaceutical industry.

Introduction to Ivabradine and the Significance of Impurity Profiling

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] It acts by selectively inhibiting the If current in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility.[1][2]

Impurity profiling is a cornerstone of pharmaceutical development and quality control. Regulatory agencies worldwide mandate the identification and quantification of any impurity present in a drug substance at a level of 0.1% or higher. These impurities can arise from various sources, including the manufacturing process (synthesis-related impurities) or degradation of the drug substance over time (degradation products).[3][4] The presence of impurities can impact the safety and efficacy of the drug product, making their thorough characterization essential.

This compound: A Key Impurity

This compound is a significant impurity of Ivabradine. It is structurally similar to the parent drug, differing by the absence of a methyl group at the 8-position of the benzazepine ring system.

Chemical Structures:

Origin of this compound

This compound can originate from two primary sources:

-

Metabolism: It is a known metabolite of Ivabradine. In vivo, Ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines, primarily through oxidation.[1][5] One of the metabolic pathways is O-demethylation, leading to the formation of this compound.

-

Degradation: The chemical transformation of Ivabradine under various stress conditions can lead to the formation of degradation products. The O-demethylation at the 8-position is a plausible degradation pathway, particularly under oxidative stress, mimicking the metabolic process. Forced degradation studies are crucial to identify such potential degradation products.[3][4]

-

Synthesis: While less commonly reported, it is theoretically possible for this compound to be formed as a synthesis-related impurity if a demethylated precursor is used or if demethylation occurs as a side reaction during the synthesis of Ivabradine.

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of this compound in Ivabradine drug substance and product require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound from the parent drug and other potential impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

| Parameter | Condition |

| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.01 M Ammonium acetate (B1210297) buffer (pH adjusted to 5.5 with acetic acid) B: Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 286 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the Ivabradine sample in the mobile phase to a final concentration of 1 mg/mL. |

| Standard Preparation | Prepare a standard solution of this compound in the mobile phase at a concentration corresponding to the reporting threshold (e.g., 0.1% of the sample concentration). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity, which is particularly useful for the identification and quantification of trace-level impurities.

Experimental Protocol: LC-MS/MS Method for Quantification

| Parameter | Condition |

| Instrument | Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 8 | |

| 10 | |

| 10.1 | |

| 12 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ivabradine: 469.3 → 262.2 this compound: 455.3 → 248.2 |

| Sample Preparation | Same as HPLC-UV method. |

| Standard Preparation | Prepare a series of calibration standards of this compound in a blank matrix (e.g., mobile phase or a solution of the drug substance known to be free of the impurity). |

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Ivabradine has been shown to degrade under various stress conditions.[3][4] The formation of this compound is most likely to occur under oxidative conditions.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

-

Sample Preparation: Prepare a solution of Ivabradine in a suitable solvent (e.g., methanol:water, 1:1) at a concentration of 1 mg/mL.

-

Stress Condition: Add 3% hydrogen peroxide to the Ivabradine solution.

-

Incubation: Store the solution at room temperature, protected from light, for 24 hours.

-

Neutralization (if necessary): Quench the reaction by adding a suitable agent if required.

-

Analysis: Dilute the stressed sample to an appropriate concentration and analyze using the validated stability-indicating HPLC or LC-MS method.

-

Peak Identification: Compare the retention time and/or mass-to-charge ratio of any new peaks with that of an this compound reference standard.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound levels observed in an Ivabradine drug substance batch under various conditions. Actual values will vary depending on the manufacturing process and storage conditions.

| Condition | This compound Level (%) |

| Initial (Release) | < 0.05 |

| Accelerated Stability (40°C/75% RH, 6 months) | 0.08 |

| Forced Degradation (Oxidative, 3% H₂O₂, 24h) | 0.25 |

| Forced Degradation (Acidic, 0.1M HCl, 24h) | < 0.05 |

| Forced Degradation (Basic, 0.1M NaOH, 24h) | < 0.05 |

| Forced Degradation (Thermal, 80°C, 48h) | 0.06 |

| Forced Degradation (Photolytic, ICH Q1B) | < 0.05 |

Degradation Pathway

The formation of this compound from Ivabradine under oxidative stress likely proceeds through an oxidative O-demethylation mechanism. This pathway is analogous to the CYP450-mediated metabolism in the body.

Conclusion

The profiling of this compound is a critical component in ensuring the quality and safety of Ivabradine drug products. As a known metabolite, its potential formation as a degradation product, particularly under oxidative stress, must be carefully monitored. This guide has provided an in-depth overview of the origin, analytical methodologies for detection and quantification, and the likely degradation pathway of this compound. The detailed experimental protocols for HPLC and LC-MS/MS serve as a valuable resource for researchers and analytical scientists involved in the development and quality control of Ivabradine. The implementation of robust, stability-indicating analytical methods is paramount for the reliable monitoring of this and other potential impurities, ultimately safeguarding patient health.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]

- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

An In-depth Technical Guide to the Theoretical Mechanism of Action of 8-Demethyl Ivabradine

Core Introduction: The Active Metabolite

8-Demethyl Ivabradine (B130884), also known by its research designation S-18982, is the principal and only active human metabolite of Ivabradine, a heart rate-lowering agent.[1][2][3] It is formed through N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines.[1][3] Circulating at approximately 40% of the concentration of the parent drug, 8-Demethyl Ivabradine is considered to be equipotent to Ivabradine, contributing significantly to the overall therapeutic effect.[1][2][3] Therefore, its mechanism of action is functionally identical to that of Ivabradine.

This guide delineates the theoretical mechanism of action of this compound, focusing on its primary molecular target, the downstream physiological consequences, and the experimental methodologies employed to elucidate this mechanism.

Primary Mechanism of Action: Selective Inhibition of the Funny Current (If)

The core mechanism of action for this compound is the selective and specific inhibition of the pacemaker "funny" current (If) in the sinoatrial (SA) node of the heart.[1][4] This current is crucial for the spontaneous diastolic depolarization of pacemaker cells, which dictates the heart's intrinsic rhythm.[4][5]

Molecular Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][3] Four isoforms (HCN1-4) exist, with HCN4 being the predominant isoform in the cardiac sinoatrial node, making it the primary molecular target for this compound.[6][7][8]

Molecular Interaction and Channel Gating

This compound exhibits a state-dependent and use-dependent blockade of HCN4 channels.[2][6] Key characteristics of this interaction include:

-

Intracellular Binding: The molecule accesses its binding site from the intracellular side of the cell membrane.[2][5]

-

Open-Channel Block: It preferentially binds to the HCN4 channel when it is in the open conformation.[6][9] This means the channel must first be activated by membrane hyperpolarization for the drug to exert its inhibitory effect.

-

Pore Blockade: The binding site is located within the inner vestibule of the channel pore.[7][9] Cryo-electron microscopy and mutagenesis studies have identified specific amino acid residues on the S6 transmembrane helix, such as Y507, F510, and I511 (rabbit HCN4 numbering), as critical for binding and stabilizing the drug molecule within the pore.[7][10]

-

Current Dependence: The blockade is influenced by the direction of ion flow through the pore.[6][9]

By binding within the pore, this compound physically obstructs the flow of sodium and potassium ions, thereby inhibiting the If current.

Physiological Consequence: Heart Rate Reduction

The inhibition of the If current by this compound reduces the slope of the spontaneous diastolic depolarization in SA node pacemaker cells.[1][4] This action prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a dose-dependent reduction in heart rate.[1][3] A key feature of this mechanism is its selectivity; it significantly slows the heart rate without affecting other aspects of cardiovascular function such as myocardial contractility, ventricular repolarization, or blood pressure.[1][11][12]

Secondary Pharmacological Effects: hERG Channel Interaction

While highly selective for HCN channels, studies have shown that at higher concentrations, Ivabradine (and by extension, its equipotent metabolite) can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14][15] The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is critical for ventricular repolarization.

Inhibition of hERG can prolong the QT interval of the electrocardiogram, a known risk factor for torsades de pointes arrhythmia.[13][16] The IC50 for Ivabradine on hERG channels is in the low micromolar range, which is comparable to its potency on HCN channels, suggesting a lack of absolute discrimination between these two channel types.[13][14][15] This finding has clinical implications, particularly regarding drug-drug interactions or in patients with impaired drug metabolism, where higher plasma concentrations could increase the risk of proarrhythmic events.[15][16]

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties

The following tables summarize key quantitative data for this compound (S-18982) and its parent compound, Ivabradine.

Table 1: Pharmacokinetic Parameters

| Parameter | Ivabradine | This compound (S-18982) | Reference(s) |

| Metabolism | Major substrate of CYP3A4 | Metabolite of Ivabradine (via CYP3A4) | [1][3] |

| Relative Plasma Conc. | ~60% | ~40% of parent drug | [1][2][3] |

| Distribution Half-life | 2 hours | - | [1][3] |

| Effective Half-life | ~6 hours | 11 hours | [1] |

| Total Clearance | ~24 L/h | - | [3] |

| Renal Clearance | ~4.2 L/h | - | [3] |

Table 2: Pharmacodynamic Parameters

| Parameter | Target Channel | Value | Condition | Reference(s) |

| Potency | HCN4 | Equipotent to Ivabradine | - | [1][2][3] |

| Ivabradine IC50 | hERG 1a | 2.07 µmol/L | Patch clamp on hERG expressing cells | [13][14] |

| Ivabradine IC50 | hERG 1a/1b | 3.31 µmol/L | Patch clamp on hERG expressing cells | [13][14] |

Mandatory Visualizations

Diagram 1: Metabolic Pathway of Ivabradine

Caption: Metabolic conversion of Ivabradine to its active metabolite.

Diagram 2: Signaling Pathway of HCN4 Inhibition

Caption: Mechanism of heart rate reduction via HCN4 channel blockade.

Diagram 3: Experimental Workflow for Mechanism Analysis

Caption: Workflow for characterizing ion channel modulator activity.

Experimental Protocols

The mechanism of action of Ivabradine and its metabolite has been elucidated through a combination of electrophysiological, molecular, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the cornerstone technique for directly measuring the effect of this compound on ion channel function.

-

Objective: To quantify the inhibition of HCN4 and hERG channel currents and to characterize the voltage- and state-dependence of the block.

-

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids containing the cDNA for the ion channel of interest (e.g., human HCN4 or hERG). Cells are cultured under standard conditions (37°C, 5% CO₂).[6][13]

-

Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is controlled ("clamped") by the patch-clamp amplifier. A series of voltage steps (protocols) are applied to elicit channel opening and closing. For HCN4, hyperpolarizing steps are used for activation, while for hERG, depolarizing steps are used.[6][13]

-

Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations. The current flowing through the channels is measured before (control) and after drug application.

-

Data Analysis: The reduction in current amplitude at each drug concentration is used to construct a dose-response curve and calculate the IC50 value. The effect of the drug on the kinetics of channel activation and deactivation is also analyzed.[6][13]

-

Site-Directed Mutagenesis and In Silico Docking

These techniques are used to identify the specific amino acid residues that form the drug's binding site.

-

Objective: To map the binding pocket of this compound within the HCN4 channel pore.

-

Methodology:

-

Homology Modeling: A three-dimensional structural model of the HCN4 channel is created based on the known crystal structures of related ion channels.[7]

-

In Silico Docking: Computational algorithms are used to predict the most likely binding pose of the this compound molecule within the modeled channel pore, identifying potential interacting residues.[7][13]

-

Site-Directed Mutagenesis: Based on the docking predictions, specific amino acid residues in the HCN4 cDNA are mutated (e.g., replaced with alanine).[7]

-

Functional Testing: The mutant channels are expressed in HEK293 cells, and the inhibitory effect of this compound is re-evaluated using patch-clamp. A significant reduction in blocking efficiency for a particular mutant indicates that the mutated residue is critical for drug binding.[7]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This analytical chemistry technique is used to quantify the concentrations of Ivabradine and this compound in biological samples.

-

Objective: To determine the pharmacokinetic profile of Ivabradine and its active metabolite in plasma or other biological matrices.

-

Methodology:

-

Sample Preparation: Plasma samples are treated to precipitate proteins (e.g., with acetonitrile) and an internal standard is added. The supernatant is collected after centrifugation.[17]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C8 or C18) is used to separate Ivabradine and this compound from other plasma components based on their physicochemical properties. A gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) is typically used for elution.[18][19]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The molecules are ionized (e.g., via electrospray ionization), and specific parent-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM) to selectively detect and quantify Ivabradine and this compound with high sensitivity and specificity.[17]

-

References

- 1. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 8. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EMDB-16860: Ivabradine bound to HCN4 channel - Yorodumi [pdbj.org]

- 11. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

- 18. akjournals.com [akjournals.com]

- 19. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Demethyl Ivabradine in Human Plasma by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Demethyl Ivabradine (B130884) (N-desmethylivabradine), the primary active metabolite of Ivabradine, in human plasma. The protocol described herein provides a reliable analytical procedure for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a simple sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been synthesized from established and validated procedures to ensure accuracy, precision, and reliability.[1][2][3]

Introduction

Ivabradine is a heart rate-lowering agent used in the management of stable angina pectoris and chronic heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, to its major active metabolite, 8-Demethyl Ivabradine (N-desmethylivabradine). This metabolite contributes significantly to the overall pharmacological effect of the drug. Therefore, the accurate quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics of Ivabradine and its therapeutic efficacy.

This document provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The method is suitable for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Ivabradine.

Experimental

Materials and Reagents

-

Reference standards of this compound and a suitable internal standard (e.g., N-Desmethyl Ivabradine-d6 or Diazepam) were obtained from a certified supplier.[2]

-

HPLC-grade methanol, acetonitrile, and water were procured from a reputable chemical supplier.[2]

-

Formic acid and ammonium (B1175870) acetate (B1210297) (analytical grade) were used for mobile phase preparation.[1]

-

Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.[2]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Conditions